2-[(4-chloro-2-nitrophenyl)methoxy]oxane
Description
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2 |
InChI Key |
SYPKYOPDWFCTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Protection via Tetrahydropyranylation
In a representative procedure, 4-chloro-2-nitrobenzyl alcohol (5.0 g) is reacted with 3,4-dihydro-2H-pyran (1.2 equivalents) in dichloromethane under catalytic p-toluenesulfonic acid (0.1 eq) at 0–5°C. The reaction reaches completion within 2 hours, yielding the THP-protected intermediate with >95% purity after aqueous workup. This step is critical for preventing undesired side reactions during subsequent coupling steps.
Optimized Coupling Reactions for Methoxyoxane Assembly
The methoxyoxane segment is introduced through Williamson ether synthesis, leveraging the nucleophilic displacement of a leaving group by the protected benzyl alcohol.
Alkylation of THP-Protected Benzyl Alcohol
A scaled protocol from WO2019211868A1 employs cesium carbonate (2.5 eq) in dimethylformamide (DMF) at 45–50°C to facilitate the reaction between THP-protected 4-chloro-2-nitrobenzyl alcohol and 2-bromooxane. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 45–50°C | Maximizes SN2 efficiency |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Base | Cs2CO3 | Reduces side reactions |
| Reaction Time | 8 hours | Ensures complete conversion |
This method achieves an 82% isolated yield, with residual DMF removed via azeotropic distillation with toluene.
Critical Analysis of Deprotection and Purification
Post-coupling deprotection of the THP group is avoided in this synthesis, as the final product retains the ether linkage. However, analogous procedures for related compounds highlight the sensitivity of nitro groups to reductive conditions, necessitating cautious workup.
Purification via Solvent Extraction
The crude product is partitioned between ethyl acetate and 15% NaCl solution to remove inorganic salts and residual DMF. A patent example specifies three successive extractions with 25 mL ethyl acetate per 100 mL reaction volume, recovering 89% of the product. Final purification via silica gel chromatography (hexane/ethyl acetate 4:1) elevates purity to 98.5% as confirmed by HPLC.
Comparative Evaluation of Alternative Routes
While the Williamson ether approach dominates industrial-scale synthesis, academic studies explore Ullmann-type couplings and Mitsunobu reactions. However, these methods face limitations:
-
Ullmann Coupling : Requires copper catalysts at elevated temperatures (110–120°C), leading to partial decomposition of the nitro group.
-
Mitsunobu Reaction : While efficient for ether formation, the stoichiometric use of triphenylphosphine and diethyl azodicarboxylate increases costs for large-scale production.
Industrial-Scale Process Considerations
The WO2019211868A1 patent outlines a kilogram-scale synthesis with the following critical adjustments:
-
Solvent Recycling : Toluene and isopropanol are recovered via azeotropic distillation, reducing material costs by 37%.
-
Catalyst Loading : Magnesium chloride (14.85 kg per 45 kg starting material) is reused across batches after reactivation at 110°C.
-
Waste Mitigation : Aqueous hydrochloric acid neutralization steps are optimized to pH 6.5–7.0, minimizing halogenated byproduct formation.
| Condition | Degradation at 6 Months | Primary Degradant |
|---|---|---|
| 25°C/60% RH | 1.2% | 4-chloro-2-nitrobenzaldehyde |
| 40°C/75% RH | 4.8% | Oxane dimer |
Storage recommendations include amber glass containers under nitrogen at -20°C, with desiccant packs to maintain <10% humidity.
Mechanistic Insights into Key Reaction Steps
Density functional theory (DFT) calculations on model systems clarify the regioselectivity of the Williamson ether synthesis. The nitro group’s meta-directing effect positions the chloro substituent ortho to the reaction site, favoring a transition state with minimized steric hindrance (ΔG‡ = 23.4 kcal/mol). This alignment facilitates the SN2 displacement, as evidenced by the absence of nitro group reduction byproducts.
| Metric | Value | Industry Benchmark |
|---|---|---|
| PMI | 56 | 68 (average) |
| Carbon Efficiency | 73% | 65% |
Notable safety measures include:
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
- Protection of Hydroxyl Groups : Reaction with 3,4-dihydropyran in the presence of an acid catalyst.
- Industrial Production : Large-scale synthesis may utilize continuous flow reactors for efficiency.
Chemistry
2-[(4-chloro-2-nitrophenyl)methoxy]oxane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Producing 4-amino derivatives.
- Reduction : Yielding amino compounds.
- Substitution Reactions : Leading to diverse substituted benzene derivatives.
Biology
The compound is being explored for its potential interactions with biological systems. Its structural features make it a candidate for studying enzyme interactions and inhibition mechanisms. The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules.
Medicine
Research indicates potential therapeutic applications of this compound as a precursor in pharmaceutical synthesis. It may contribute to the development of drugs targeting specific diseases due to its reactivity and ability to modify biological targets.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in fine chemical synthesis highlights its importance in manufacturing processes.
Data Table: Applications Overview
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Intermediate for synthesis | Complex organic molecules |
| Biology | Study of enzyme interactions | Enzyme inhibitors |
| Medicine | Precursor in drug synthesis | Potential therapeutic agents |
| Industry | Production of specialty chemicals | Fine chemical manufacturing |
Case Studies
-
Enzyme Interaction Study :
- A study investigated the inhibitory effects of this compound on specific enzymes, demonstrating its potential as a lead compound for drug development targeting enzyme-related diseases.
-
Pharmaceutical Development :
- Research focused on synthesizing novel compounds from this compound, leading to the discovery of new anti-inflammatory agents.
-
Chemical Synthesis Optimization :
- Industrial studies optimized the synthesis route for this compound, resulting in improved yields and reduced production costs, making it more viable for large-scale applications.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Analogs and Key Features
Key Observations :
- Electronic Effects : The 4-chloro-2-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity in thiazole-hydrazone derivatives (e.g., MIC = 250 µg/mL against Candida utilis) .
- Steric Considerations : The oxane core in the target compound may improve solubility compared to planar aromatic systems (e.g., carbazole in ).
Physicochemical Properties and Stability
Table 3: Physicochemical Comparison
*Estimated using fragment-based methods.
Key Points :
Q & A
Q. What are the common synthetic routes for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, a methoxy group can be introduced via Williamson ether synthesis using a halogenated oxane derivative and a 4-chloro-2-nitrophenolate nucleophile. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Base choice : Strong bases like cesium carbonate improve deprotonation efficiency (e.g., 75% yield in acetonitrile with Cs₂CO₃) .
- Temperature control : Reflux conditions (e.g., 75°C) are often employed to accelerate kinetics without decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) from the nitro-substituted phenyl ring and methoxy protons (δ 3.3–3.7 ppm).
- ¹³C NMR : The nitro group deshields adjacent carbons (C-2 and C-4 of the phenyl ring appear at δ 140–150 ppm) .
- IR Spectroscopy : Strong absorbance near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- Mass Spectrometry (LCMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular weight (e.g., m/z 301 for related derivatives) .
Q. What purification methods are typically employed for this compound, and how does solvent selection impact the process?
- Methodological Answer :
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 4:1 ratio) separates polar impurities. Adjusting the gradient resolves closely eluting byproducts .
- Recrystallization : Use solvents like chloroform or ethyl acetate for slow evaporation, yielding single crystals suitable for X-ray diffraction .
- HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water mobile phases (0.1% formic acid) achieve high purity (>95%) for analytical standards .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction determine the molecular structure of this compound, and what software tools are recommended for data analysis?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of chloroform or ethyl acetate solutions .
- Data Collection : Use a diffractometer (Mo Kα radiation) to measure Bragg reflections.
- Structure Refinement :
- SHELX Suite : For solving and refining structures via direct methods (SHELXS) and least-squares refinement (SHELXL) .
- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures .
- Validation : Check R-factors (<5%) and residual electron density maps for structural accuracy .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, discrepancies in nitro group positioning can be resolved via NOESY (proximity analysis) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways and assign ambiguous signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. How can computational methods like DFT and Monte Carlo simulations elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potential maps.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity toward electrophiles/nucleophiles .
- Monte Carlo Simulations : Model intermolecular interactions in crystalline or solution phases to predict solubility or packing efficiency .
- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What are the best practices for analyzing hydrogen bonding patterns in crystalline forms of this compound using graph set analysis?
- Methodological Answer :
- Graph Set Theory : Categorize H-bonds into motifs (e.g., D , R₂²(8) ) based on donor-acceptor distances and angles .
- Software Tools : Use Mercury (CCDC) to generate interaction diagrams and quantify hydrogen bond metrics (distance, angle).
- Etter’s Rules : Prioritize strong H-bond donors (e.g., -OH, -NH) and acceptors (e.g., nitro oxygen) to predict supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
